molecular formula C14H17ClN4O2 B2427018 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2097896-63-2

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B2427018
CAS No.: 2097896-63-2
M. Wt: 308.77
InChI Key: MATPICUQLDJKMQ-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound that features a triazole ring, a chlorophenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Chlorophenoxy Group: This step may involve a nucleophilic substitution reaction where a chlorophenol reacts with an appropriate electrophile.

    Formation of the Propanamide Moiety: This can be done through an amidation reaction where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the chlorophenoxy group.

    Reduction: Reduction reactions could target the amide group, converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenoxy)-2-methylpropanamide
  • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-bromophenoxy)-2-methylpropanamide

Uniqueness

The uniqueness of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-14(2,21-12-5-3-11(15)4-6-12)13(20)16-9-10-19-17-7-8-18-19/h3-8H,9-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATPICUQLDJKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1N=CC=N1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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